methyl 6-amino-1H-indole-7-carboxylate
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Overview
Description
Methyl 6-amino-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of methyl 6-amino-1H-indole-7-carboxylate typically involves the construction of the indole ring followed by functional group modifications. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents on the indole ring .
Chemical Reactions Analysis
Methyl 6-amino-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in various biological processes.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include halogenated indoles, sulfonylated indoles, and acylated indoles, which have significant pharmacological properties .
Scientific Research Applications
Methyl 6-amino-1H-indole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound exhibits antiviral, anticancer, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: It is used in the development of new therapeutic agents, particularly for treating viral infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-amino-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Methyl 6-amino-1H-indole-7-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against a broad range of RNA and DNA viruses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .
Properties
IUPAC Name |
methyl 6-amino-1H-indole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-7(11)3-2-6-4-5-12-9(6)8/h2-5,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDWNANRJRBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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